molecular formula C10H11N3O B1417159 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 205989-36-2

3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No.: B1417159
CAS No.: 205989-36-2
M. Wt: 189.21 g/mol
InChI Key: PITUAPRXFLAHJW-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. Continuous flow chemistry has been employed to synthesize benzodiazepines, including this compound. This method allows for the efficient production of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include tosylmethyl isocyanide, ethyl isocyanoacetate, and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring high yields and minimal by-products .

Major Products: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit enhanced pharmacological activities. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives. In biology and medicine, it is studied for its potential therapeutic effects, including its use as an anxiolytic, sedative, and anticonvulsant agent . Additionally, the compound has applications in the pharmaceutical industry, where it is explored for the development of new drugs .

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . This interaction modulates the activity of neurotransmitters, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one include other benzodiazepines such as diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam . These compounds share a similar benzodiazepine core structure but differ in their substituents, leading to variations in their pharmacological properties.

Uniqueness: What sets this compound apart is its specific substitution pattern, which can result in unique pharmacological activities. The presence of the amino and methyl groups in its structure may contribute to its distinct interactions with molecular targets and its potential therapeutic applications .

Properties

IUPAC Name

3-amino-5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-7-4-2-3-5-8(7)13-10(14)9(11)12-6/h2-5,9H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITUAPRXFLAHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(=O)NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408193
Record name 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205989-36-2
Record name 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Reactant of Route 2
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Reactant of Route 3
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Reactant of Route 4
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Reactant of Route 5
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Reactant of Route 6
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

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